Isopropyl 1H-imidazole-1-carboxylate
Overview
Description
Isopropyl 1H-imidazole-1-carboxylate is a chemical compound with the CAS number 82998-18-3 . It is used as a reagent for the amidation and esterification of carboxylic acids chemoselectively .
Synthesis Analysis
This compound is prepared by the reaction of isopropyl alcohol and 1,1’-carbonyldiimidazole . The steps are as follows: To a solution of CDI (2 g, 12.33 mmol), in DCM (25 mL) was added isopropyl alcohol (0.95 mL, 12.33 mmol) at 0 0C .Molecular Structure Analysis
The empirical formula of this compound is C7H10N2O2 . Its molecular weight is 154.17 . The SMILES string is CC©OC(=O)n1ccnc1 .Chemical Reactions Analysis
This compound has been used in the surface functionalization of titanium dioxide nanoparticles . The functionalization improves the dispersibility of titanium dioxide in polymeric matrices such as polylactic acid .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.467 and a density of 1.098 g/mL at 25 °C . It should be stored at 2-8°C .Scientific Research Applications
Transition-Metal-Based Zeolite Imidazolate Frameworks
Zeolite imidazolate frameworks (ZIFs), incorporating imidazole linkers, showcase significant potential across various applications due to their fascinating properties. Research has emphasized the synthesis of ZIF materials and their incorporation into one-dimensional fibrous materials through electrospinning, proposing new directions for their use in diverse fields (Sankar et al., 2019).
Synthetic Methods of Zoledronic Acid
Imiquimod and Analogues as Immune Response Modifiers
Imiquimod, an imidazole derivative, activates the immune system through cytokine induction. Its applications span various cutaneous diseases, showcasing the therapeutic versatility of imidazole compounds in immunoregulation and antitumor activities (T. Syed, 2001).
Therapeutic Potential of Imidazole Derivatives
Imidazole derivatives exhibit a wide range of pharmacological activities, including anti-infective potentials. A comprehensive review of their biological activity profiles supports ongoing research into imidazole-based compounds for developing new therapeutic agents (Sharma et al., 2016).
Corrosion Inhibition
Imidazoline derivatives, closely related to imidazoles, are noted for their effectiveness as corrosion inhibitors, showcasing the chemical versatility of imidazole structures in industrial applications. Their efficiency, environmental friendliness, and cost-effectiveness make them valuable in the petroleum industry (Sriplai & Sombatmankhong, 2023).
Antimicrobial Activities
Imidazole and its derivatives are crucial in synthesizing anti-fungal drugs and pesticides, indicating their significant role in addressing microbial resistance. Their efficacy against various microorganisms underlines the potential for creating new antimicrobial agents (2022).
Mechanism of Action
The use of isopropyl-imidazole 1H-1-carboxylate in the surface functionalization of titanium dioxide nanoparticles improves the dispersibility of titanium dioxide in polymeric matrices such as polylactic acid . This is achieved by reducing agglomeration when the isopropyl-imidazole 1H-1-carboxylate is bound to the organosilicon coating .
Safety and Hazards
Future Directions
Isopropyl 1H-imidazole-1-carboxylate has been used in the surface functionalization of titanium dioxide nanoparticles, which has shown promise in improving the dispersibility of titanium dioxide in polymeric matrices . This suggests potential applications in the development of new materials. Additionally, imidazole-containing compounds have been recognized for their broad range of chemical and biological properties, suggesting potential for further exploration in drug discovery .
Properties
IUPAC Name |
propan-2-yl imidazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAILNBAKJABHNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82998-18-3 | |
Record name | 82998-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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